FAPI-2
描述
成纤维细胞活化蛋白抑制剂-2(FAPI-2)是一种靶向成纤维细胞活化蛋白(FAP)的化合物,FAP是一种II型膜结合糖蛋白。FAP在癌相关成纤维细胞以及伤口愈合或炎症部位的活化成纤维细胞中过度表达。 This compound属于一类具有诊断和治疗癌症潜力的治疗性放射性药物,由于其能够特异性地结合FAP .
准备方法
合成路线和反应条件
FAPI-2的合成涉及使用N-(4-喹啉酰基)-Gly-(2-氰基吡咯烷)支架作为酶抑制剂 . This compound的制备通常包括以下步骤:
喹啉支架的形成: 这涉及4-氯喹啉与甘氨酸反应生成N-(4-喹啉酰基)甘氨酸中间体。
氰基吡咯烷的加成: 然后在特定条件下将中间体与2-氰基吡咯烷反应,形成最终的this compound化合物。
工业生产方法
This compound的工业生产涉及自动化合成技术,以确保高放射化学产率和纯度。 例如,模块化实验室Eazy系统已被用于实现FAPI衍生物(包括this compound)的全自动合成,具有高放射化学产率和纯度 .
化学反应分析
反应类型
FAPI-2经历各种化学反应,包括:
放射性标记: This compound可以用放射性核素(如镓-68和镥-177)标记,用于正电子发射断层扫描(PET)成像和放射治疗.
结合反应: This compound特异性地结合癌相关成纤维细胞上的成纤维细胞活化蛋白,促进其在靶向成像和治疗中的应用.
常用试剂和条件
放射性标记试剂: 氯化镓-68或氯化镥-177通常用于放射性标记this compound。
主要产物
这些反应产生的主要产物是放射性标记的this compound化合物,如[68Ga]Ga-FAPI-2和[177Lu]Lu-FAPI-2,用于诊断成像和治疗应用 .
科学研究应用
FAPI-2在科学研究中具有广泛的应用,包括:
作用机制
FAPI-2通过特异性地结合癌相关成纤维细胞和活化成纤维细胞上的成纤维细胞活化蛋白来发挥其作用。这种结合促进了放射性标记化合物靶向递送到肿瘤微环境或炎症组织。所涉及的分子靶点和途径包括:
相似化合物的比较
FAPI-2属于一类成纤维细胞活化蛋白抑制剂家族,包括FAPI-4和FAPI-46。与这些类似化合物相比,this compound具有独特的特性:
类似化合物列表
FAPI-4: 用于诊断成像和放射治疗,具有更长的肿瘤保留时间.
FAPI-46: 另一种在癌症诊断和治疗中具有类似应用的FAP抑制剂.
属性
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56N10O10/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58)/t30-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWOFMLXEOYIEP-PMERELPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56N10O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
836.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2370952-98-8 | |
Record name | FAPI-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2370952988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FAPI-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54MD7EU3MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。